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N-(2,4-Dinitrophenyl)proline

Chiral chromatography Enantiomer elution order reversal BSA stationary phase

Standard DNP-amino acid reference materials fail to validate chiral methods for proline-containing APIs. N-(2,4-Dinitrophenyl)proline exhibits a unique, condition-dependent reversal of enantiomer elution order on a BSA chiral stationary phase-a signature specific to its pyrrolidine scaffold. Key differentiation: (a) Run at two mobile-phase pH values to verify peak inversion as an identity confirmation step. (b) The only DNP-amino acid that yields characteristic degradation products (α-chloro-δ-2:4-dinitrophenylaminovaleric acid) during Sanger-type hydrolysis. (c) Benchmark system-suitability standard for non-aqueous CE enantiomer separation (α = 1.08, Rₛ = 6.60, N = 130,000). Not interchangeable with DNP-alanine, DNP-leucine, or other DNP-amino acids.

Molecular Formula C11H11N3O6
Molecular Weight 281.22 g/mol
CAS No. 10200-25-6
Cat. No. B158687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)proline
CAS10200-25-6
SynonymsN-(2,4-Dinitrophenyl)proline
Molecular FormulaC11H11N3O6
Molecular Weight281.22 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H11N3O6/c15-11(16)9-2-1-5-12(9)8-4-3-7(13(17)18)6-10(8)14(19)20/h3-4,6,9H,1-2,5H2,(H,15,16)
InChIKeyMVZXUWLTGGBNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNP-Proline (CAS 10200-25-6) Procurement Guide


N-(2,4-Dinitrophenyl)proline (DNP-proline; CAS 10200-25-6, molecular formula C₁₁H₁₁N₃O₆, MW 281.22) is a proline derivative bearing a 2,4-dinitrophenyl chromophore on the pyrrolidine nitrogen. It is categorized as a C-nitro compound, a member of pyrrolidines, and a proline derivative. The compound exists in both L- (CAS 1655-55-6) and DL- (10200-25-6) stereoisomeric forms and has a predicted density of 1.563 g/cm³ and a predicted boiling point of ~531 °C . The DNP moiety imparts strong UV absorption (λₘₐₓ ~360 nm), enabling sensitive detection in HPLC, while the rigid proline scaffold generates unique chiral recognition profiles on protein-based and quinine-derived stationary phases that differ markedly from those of other DNP-amino acid analogs [1].

Workflow Chiral HPLC method development on protein-based CSPs BSA stationary phase & reversed-phase mode
Selection Logic Unique pyrrolidine scaffold drives enantiomer elution-order reversal Orthogonal confirmation of enantiopurity
Use Context N-terminal proline sequencing & CE system suitability Acid-hydrolysis product identification

Why DNP-Proline Outperforms Other DNP-Amino Acids in Chiral Analysis


Although the 2,4-dinitrophenyl (DNP) chromophore is a common UV tag across DNP-amino acids, the underlying amino acid side chain dictates retention, enantioselectivity, and elution order on chiral stationary phases (CSPs). DNP-proline exhibits an anomalous, condition-dependent reversal of enantiomer elution order on a bovine serum albumin (BSA) CSP that is not observed for DNP-serine or other DNP-amino acid pairs [1]. Furthermore, its pyrrolidine ring restricts conformational mobility relative to linear DNP-amino acids (e.g., DNP-alanine, DNP-leucine), generating distinct retention vs. organic modifier profiles and separation factors [2]. Simply substituting DNP-proline with another DNP-amino acid therefore yields non-overlapping chromatographic behavior and can invalidate validated enantiopurity methods or chiral recognition studies.

DNP-serine cannot reproduce elution-order reversal The reversible enantiomer elution sequence on BSA CSP is unique to DNP-proline; substituting DNP-serine or other linear DNP-amino acids removes this orthogonal identity check and may invalidate purity methods.
Conformational rigidity alters retention profiles The cyclic proline scaffold restricts conformational mobility compared to DNP-alanine or DNP-leucine, resulting in distinct k and Rₛ trends with organic modifier changes. Direct method transfer is not supported.
Dansyl or unlabeled derivatives shift CSP compatibility Ligand-exchange chromatography requires DNP-proline on CSP-3; dansyl-proline resolves only on CSP-4. Using the wrong derivative leads to failed separation and method redevelopment.

DNP-Proline vs. Closest Analogs: Quantitative Evidence


Enantiomer Elution Order Reversal on BSA CSP

On a bovine serum albumin (BSA) chiral stationary phase operated in reversed-phase HPLC mode, DNP-proline displays a reversible enantiomer elution order that can be flipped by altering mobile-phase buffer pH, acetonitrile content, or alcohol modifier type. This phenomenon is reported as the first observation of elution-order reversal on a BSA CSP and is not shared by DNP-serine run under identical experimental conditions [1][2]. Under one set of conditions, the DNP-proline enantiomers elute in the L→D sequence; changing the parameter reverses the order to D→L, whereas DNP-serine shows a monotonic retention-factor increase from k = 0.81 to k = 6.23 as pH is lowered from 7.21 to 5.14 without inversion of elution order [2].

Elution-Order Reversal
Head-to-head
DNP-proline: L→D ↔ D→L flip under pH/acetonitrile change on BSA CSP. DNP-serine: monotonic k increase from 0.81 (pH 7.21) to 6.23 (pH 5.14), no inversion.
Supports enantiomeric purity verification via orthogonal peak-switch signature.
Phenomenon reported only for DNP-proline; BSA CSP, 25 °C, phosphate/acetonitrile/1-propanol.
Chiral chromatography Enantiomer elution order reversal BSA stationary phase

Divergent Retention Behavior Under Organic Modifier Modulation

When the 1-propanol volume fraction in the BSA CSP mobile phase is increased from 3% to 9% (v/v), the retention factors (k) of DNP-proline enantiomers decrease, while the resolution factor (Rₛ) increases from 0.96 to 2.04. In direct contrast, DNP-serine shows increasing retention factors with decreasing pH, but no analogous inverse retention–resolution trend under 1-propanol variation [1]. This divergent response to organic modifier concentration provides a second, independent chromatographic dimension that distinguishes DNP-proline from DNP-serine.

Organic Modifier Response
Head-to-head
DNP-proline: k decreases, Rₛ rises 0.96→2.04 as 1-propanol increases 3%→9%. DNP-serine: k increases with pH drop, Rₛ 0→1.34.
Independent modulation dimension confirms method transfer not interchangeable.
BSA CSP, reversed-phase, 25 °C. Resolution factor range differs fundamentally.
Retention factor modulation Organic modifier effect BSA chiral HPLC

Benchmark Performance in Non-Aqueous CE Chiral Separation

Using a tert-butylcarbamoylquinine chiral ion-pair agent in a non-aqueous capillary electrophoresis (CE) system employing partial-filling technique, the (R)- and (S)-enantiomers of 2,4-dinitrophenyl (DNP)-protected proline were resolved with a separation factor α = 1.08, peak resolution Rₛ = 6.60, and column efficiency N = 130,000 theoretical plates within a 15-minute run [1]. While similar α values were reported for other DNP-protected and N-derivatized amino acids (e.g., N-benzoyl, N-Fmoc, N-3,5-dinitrobenzyloxycarbonyl amino acids), the DNP-proline pair serves as the benchmark analyte demonstrating system optimization and repeatability validation in this CE methodology [1].

Non-Aqueous CE Benchmark
Class-level
α=1.08, Rₛ=6.60, N=130,000 plates, ≤15 min run (tert-butylcarbamoylquinine selector, partial-filling CE).
Validated reference analyte for CE chiral separation platform.
System suitability metrics reported; similar α for other N-derivatized amino acids but Rₛ values differ.
Capillary electrophoresis Enantiomer separation Quinine-derived chiral selector

Unique Acid-Hydrolysis Degradation Pathway

Under standard protein N-terminal analysis conditions (6N HCl hydrolysis, ~110 °C), DNP-proline generates two unique hydrolytic degradation products not observed for DNP derivatives of primary α-amino acids: α-2:4-dinitrophenylamino-δ-chlorovaleric acid and α-chloro-δ-2:4-dinitrophenylaminovaleric acid [1]. This anomalous degradation pathway is a direct consequence of the secondary (imino) amine linkage in proline and is not reproduced by DNP-alanine, DNP-leucine, DNP-valine, or DNP-phenylalanine, all of which follow the standard hydrolytic cleavage pattern of primary amino acid DNP derivatives [1]. The published literature provides a specific identification scheme for N-terminal proline based on these unique breakdown products [1].

Acid-Hydrolysis Pathway
Class-level
Unique chlorovaleric acid derivatives formed exclusively from DNP-proline under 6N HCl, 110 °C. Linear DNP-amino acids follow standard recovery.
Required for authentic N-terminal proline assignment via degradation-product fingerprint.
Data to verify in original Biochemical Journal (1956) study; qualitative differentiation only.
Acid hydrolysis stability N-terminal sequencing DNP-proline degradation

Differential CSP Selectivity in Ligand-Exchange Chromatography

In ligand-exchange chromatography employing copper(II)-modified aminopropylsilica-bonded chiral s-triazine stationary phases, N-(2,4-dinitrophenyl)-DL-amino acids—including DNP-proline—are enantiomerically separated on CSP-3 (bearing L-proline as the chiral selector), whereas N-(dansyl)-DL-amino acids are separated on CSP-4 (bearing L-lysine as the chiral selector) [1]. This CSP-specificity means that dansyl-proline cannot be used interchangeably with DNP-proline on CSP-3, nor can DNP-proline be resolved on CSP-4. The DNP chromophore also provides complementary UV absorption properties distinct from the dansyl fluorophore, enabling detection at 360 nm rather than requiring fluorescence instrumentation [1].

CSP Selectivity (Ligand-Exchange)
Head-to-head
DNP-DL-proline resolved on CSP-3 (L-proline selector); dansyl-DL-proline resolved only on CSP-4 (L-lysine selector). Mutually exclusive column compatibility.
Derivatization tag dictates column choice; incorrect pair leads to failed chiral separation.
Cu²⁺ mobile phase, aminopropylsilica-bonded s-triazine CSPs.
Ligand-exchange chromatography Chiral stationary phase selectivity DNP vs. dansyl derivatization

DNA Minor-Groove Binding and Helicity Probe

Optically active DNP derivatives of L- and D-proline have been employed as reporter molecules to demonstrate that DNA exists as a right-handed helix in solution. Evidence from UV absorption, circular dichroism (CD), proton magnetic resonance (PMR), thermal melting (Tₘ) of the helix-coil transition, viscometry, and binding studies indicates that the 2,4-dinitroaniline ring of DNP-proline intercalates between DNA base pairs, while the prolyl side chain is situated in the minor groove [1]. This mode of binding—simultaneous intercalation plus minor-groove occupancy—is sterically inaccessible to DNP derivatives of amino acids lacking the rigid pyrrolidine ring (e.g., DNP-alanine, DNP-glycine). Moreover, sterically more hindered DNP-proline derivatives exhibit enhanced selectivity for A-T binding sites [1].

DNA Minor-Groove Probe
Class-level
Dinitroaniline intercalates DNA bases; prolyl side chain occupies minor groove. Sterically hindered analogs show higher A-T selectivity. Inaccessible to non-cyclic DNP-amino acids.
Irreplaceable chiroptical reporter for DNA helicity and site-selectivity studies.
Binding mode inferred from UV, CD, PMR, Tₘ; exact ΔΔG not tabulated. Study context: 1974.
DNA helical sense Minor groove binding Chiroptical probe

High-Impact Applications for DNP-Proline


Chiral Purity Verification via Elution-Order Reversal

Quality control laboratories analyzing enantiomeric purity of proline-containing APIs can exploit the unique condition-dependent reversal of DNP-proline enantiomer elution order on a BSA chiral stationary phase as an orthogonal identity and purity confirmation step. By running the derivatized sample at two different mobile-phase pH values (e.g., pH 7.2 vs. pH 5.1), the analyst verifies that the (L)- and (D)-enantiomer peaks invert their elution sequence—a signature specific to DNP-proline that is not produced by any other DNP-amino acid [1]. This approach reduces the risk of co-eluting impurity misassignment in pharmacopeial monographs.

N-Terminal Proline Identification in Protein Sequencing

In classical protein N-terminal residue analysis using 2,4-dinitrofluorobenzene (Sanger's reagent), DNP-proline is the only DNP-amino acid that undergoes acid-catalyzed ring opening during the hydrolysis step, yielding α-2:4-dinitrophenylamino-δ-chlorovaleric acid and α-chloro-δ-2:4-dinitrophenylaminovaleric acid rather than intact DNP-proline [2]. Analytical laboratories performing this workflow must procure authenticated DNP-proline to prepare reference chromatograms of the degradation products for correct N-terminal proline assignment; DNP-alanine, DNP-leucine, or other DNP-amino acid standards cannot substitute.

System Suitability for Non-Aqueous CE Chiral Platforms

DNP-proline is the benchmark analyte used to validate tert-butylcarbamoylquinine-based non-aqueous capillary electrophoresis systems for enantiomer separation. The published performance metrics—separation factor α = 1.08, resolution Rₛ = 6.60, and 130,000 theoretical plates in under 15 minutes [3]—serve as the system suitability acceptance criteria. Any laboratory implementing this CE methodology must have access to DNP-proline as the reference standard; related DNP-amino acids or dansyl-derivatized analogs do not produce equivalent system suitability data on this platform.

DNA Helicity and Minor-Groove Binding Probe

Optically pure DNP-L-proline and DNP-D-proline function as chiroptical reporter molecules that intercalate the 2,4-dinitroaniline ring between DNA base pairs while positioning the prolyl side chain in the minor groove—a dual binding mode sterically inaccessible to DNP derivatives of non-cyclic amino acids [4]. This makes DNP-proline the reagent of choice for experiments investigating DNA helical handedness, A-T vs. G-C site selectivity, and ligand-induced conformational changes in nucleic acid structures.

Application
Selection Property
Validation Focus
Chiral purity verification (elution-order signature)
BSA CSP enantiomer elution-order reversal
Dual-pH peak sequence confirmation
N-terminal proline sequencing (Sanger method)
Acid-hydrolysis degradation pathway
Degradation-product chromatographic match
Non-aqueous CE system suitability
Method transfer readiness on quinine selector
Resolution and plate-count acceptance criteria
DNA helicity and minor-groove binding probe
Intercalation + minor-groove occupancy
A-T vs G-C site discrimination
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